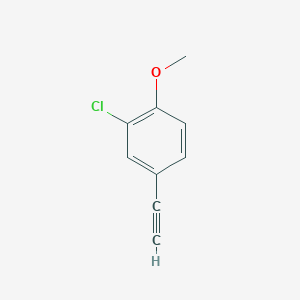

2-Chloro-4-ethynyl-1-methoxybenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

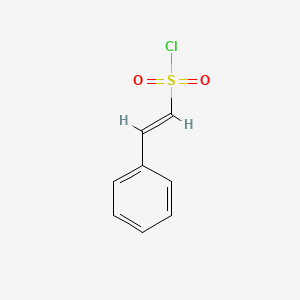

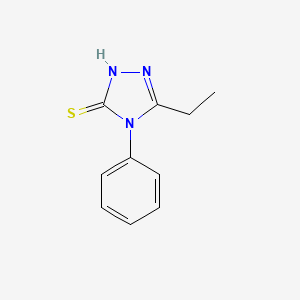

“2-Chloro-4-ethynyl-1-methoxybenzene” is a chemical compound with the molecular formula C9H7ClO . It has a molecular weight of 166.61 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “2-Chloro-4-ethynyl-1-methoxybenzene” is 1S/C9H7ClO/c1-3-7-6-8 (10)4-5-9 (7)11-2/h1,4-6H,2H3 . This indicates that the compound has a benzene ring with a chlorine atom, an ethynyl group, and a methoxy group attached to it .Chemical Reactions Analysis

While specific chemical reactions involving “2-Chloro-4-ethynyl-1-methoxybenzene” are not available, benzene derivatives typically undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis

“2-Chloro-4-ethynyl-1-methoxybenzene” is a powder that is stored at room temperature . It has a molecular weight of 166.60 g/mol . The compound has a topological polar surface area of 9.2 Ų .Wissenschaftliche Forschungsanwendungen

-

Organic Synthesis

-

Synthesis of Photoluminescent 1,2-Dihydrophosphinines

-

Synthesis of Trisubstituted 1,2,4-Triazoles

- 4-Ethynylanisole was used along with an arylboronic acid and sodium azide in a copper-catalyzed, three-component synthesis of trisubstituted 1,2,4-triazoles .

- This is a type of multi-component reaction, which is a subtype of a tandem reaction where all reactants are added at the start of the reaction .

-

Synthesis of Functionalized Cyclopentenes

- 4-Ethynylanisole can be used in the 1,3-dipolar cycloaddition of acceptor-cyclopropylmethylsilanes, which affords functionalized cyclopentenes .

- This process involves a 1,3-dipolar cycloaddition reaction, which is a type of pericyclic reaction where a 1,3-dipole and a dipolarophile come together to form a new ring .

-

Synthesis of Various Benzene Derivatives

-

Synthesis of Functionalized Cyclopentenes

- 4-Ethynylanisole can be used in the 1,3-dipolar cycloaddition of acceptor-cyclopropylmethylsilanes, which affords functionalized cyclopentenes .

- This process involves a 1,3-dipolar cycloaddition reaction, which is a type of pericyclic reaction where a 1,3-dipole and a dipolarophile come together to form a new ring .

-

Synthesis of Various Benzene Derivatives

Eigenschaften

IUPAC Name |

2-chloro-4-ethynyl-1-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c1-3-7-4-5-9(11-2)8(10)6-7/h1,4-6H,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJNAMMLEBMXFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424054 |

Source

|

| Record name | Benzene, 2-chloro-4-ethynyl-1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-ethynyl-1-methoxybenzene | |

CAS RN |

120136-29-0 |

Source

|

| Record name | Benzene, 2-chloro-4-ethynyl-1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phosphonium, [(2-fluorophenyl)methyl]triphenyl-, bromide](/img/structure/B1366556.png)

![1-Methyl-2-[(1Z)-2-nitro-1-propenyl]benzene](/img/structure/B1366570.png)

![(E)-4-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1366587.png)

![1-[(E)-1-(4-aminophenyl)ethylideneamino]-3-(4-methylphenyl)thiourea](/img/structure/B1366588.png)